(1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol
Overview
Description
(1S,3aR,4S,7aS)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-4-ol is a useful research compound. Its molecular formula is C17H32O3 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Techniques
The compound has been synthesized through various chemical reactions, such as acid-catalysed isomerization and cyclization reactions. For example, Collins and Tomkins (1977) described the treatment of a chloroform solution of a related compound with dry hydrogen chloride, leading to specific isomers of the compound (Collins & Tomkins, 1977).
Characterization and Derivative Formation
Research includes the synthesis of derivatives and characterization using various analytical techniques. Kurihara et al. (1983) detailed the synthesis of related quinolineglyoxylic acid derivatives, characterizing them through catalytic hydrogenation (Kurihara, Nasu, & Mihara, 1983).
Biological Evaluation
Antimicrobial Activity
Several studies have focused on synthesizing derivatives of this compound and evaluating their antimicrobial properties. For instance, Nechak et al. (2015) synthesized and evaluated novel thiazolidinones, which are derivatives of this compound, for their antimicrobial activities (Nechak et al., 2015).
Anticancer Evaluation
Compounds structurally related to this chemical have been synthesized and evaluated for their anticancer properties. Kocyigit et al. (2017) investigated novel derivatives for their efficacy against cancer cells and found significant results in inhibiting cancer cell growth (Kocyigit et al., 2017).
Material Science and Chemistry
Synthesis of Polymers and Materials
The compound and its derivatives are used in the synthesis of various materials, including polymers and other organic compounds. Hou et al. (2017) isolated polyol monoterpenes, indicating the compound's potential in diverse material science applications (Hou et al., 2017).
Optical Properties
Some studies explore the optical properties of related compounds, which could be valuable in photonic and electronic applications. For example, Abdullmajed et al. (2021) synthesized Schiff base compounds to investigate their optical nonlinear properties (Abdullmajed et al., 2021).
Properties
IUPAC Name |
(1S,3aR,4S,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-12(20-11-10-16(2,3)19)13-7-8-14-15(18)6-5-9-17(13,14)4/h12-15,18-19H,5-11H2,1-4H3/t12-,13+,14-,15-,17+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORRMYGBJBVHR-CEEVZKBLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O)C)OCCC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C)OCCC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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